4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxamide compound . It has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45.
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The compound has been classified as a transferase/transferase inhibitor .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45. The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Anti-Influenza Activity
A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles, including derivatives similar to the compound . These compounds demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus, indicating potential use in treating bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
Bayrak et al. (2009) synthesized compounds, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, which were tested for their antimicrobial activity. The study found that most of the synthesized compounds displayed good or moderate antimicrobial activity, suggesting a potential application in combating bacterial and fungal infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, which demonstrated cytotoxic activities against cancer cell lines and inhibited 5-lipoxygenase, an enzyme linked to inflammation and cancer. This suggests potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential Antipsychotic Agents
Norman et al. (1996) researched heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride. These analogues, including pyridinecarboxamides, showed promise as potential antipsychotic agents by exhibiting significant in vivo activities comparable to standard compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of the VEGFR-2 kinase, suggesting their potential in treating diseases associated with aberrant angiogenesis, such as cancer (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Antituberculosis Activity
Jeankumar et al. (2013) synthesized compounds, including thiazole-aminopiperidine analogues, which were evaluated for their antituberculosis activity. One of the compounds showed significant inhibition of Mycobacterium tuberculosis, indicating potential as an antituberculosis agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Mechanism of Action
The compound is part of a series of promising new GSK-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes and has been proposed to play a crucial role in the pathogenesis of many diseases including cancer, stroke, bipolar disorders, diabetes, and neurodegenerative diseases .
Safety and Hazards
The specific safety and hazards associated with this compound are not detailed in the retrieved documents. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-8-4-12(5-9-14)11-26-20(30)18-17(27-19(29)13-6-7-13)16(28-31-18)15-3-1-2-10-25-15/h1-5,8-10,13H,6-7,11H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXRUPIBYALOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.